

Application Notes and Protocols for GLPG1837 in In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: GLPG1837

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Introduction

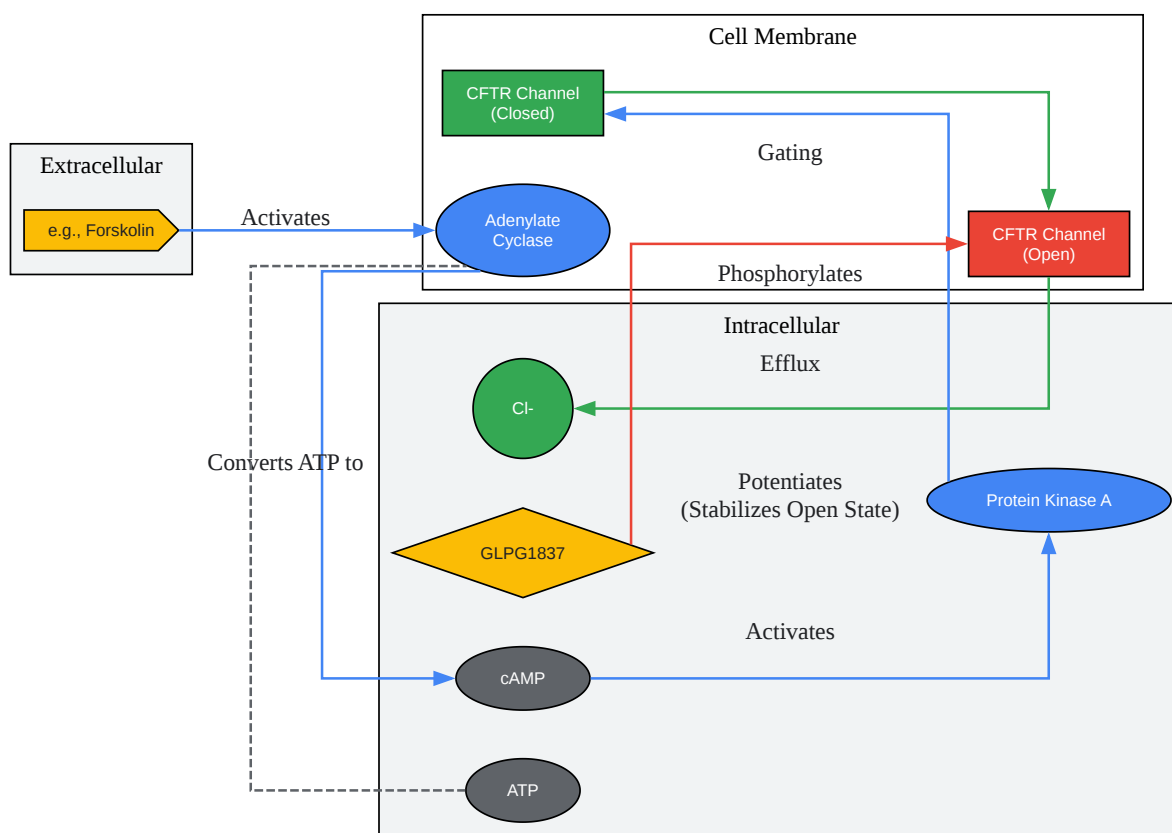
GLPG1837 (also known as ABBV-974) is a potent and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] In cystic fibrosis (CF), mutations in the CFTR gene lead to a dysfunctional chloride channel, resulting in the production of thick, sticky mucus.[2] **GLPG1837** acts by increasing the channel's open probability, thereby enhancing chloride ion transport across the cell membrane.[3] It has shown efficacy in preclinical studies on various CFTR mutations, particularly Class III gating mutations such as G551D, and has been investigated in clinical trials.[2][3][4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of **GLPG1837**.

Mechanism of Action

GLPG1837 is an allosteric modulator that enhances the gating function of the CFTR channel.[5] It is believed to share a common binding site and mechanism of action with ivacaftor (VX-770), another CFTR potentiator.[5][6] The binding of **GLPG1837** to the CFTR protein stabilizes the open state of the channel, leading to a significant increase in chloride ion transport.[6] This potentiation of channel activity is independent of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis.[5]

Signaling Pathway

The primary signaling pathway influenced by **GLPG1837** is the CFTR-mediated ion transport pathway. In epithelial cells, activation of the CFTR channel is typically initiated by an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of CFTR, allowing the channel to be opened by ATP binding and hydrolysis at the NBDs. Potentiators like **GLPG1837** directly act on the CFTR protein to increase its open probability, thus augmenting the downstream effects of this pathway.



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Figure 1: CFTR Activation and Potentiation by **GLPG1837**.

Quantitative Data Summary

The following tables summarize the in vitro potency of **GLPG1837** on various CFTR mutations from cell-based assays.

Table 1: EC50 Values of **GLPG1837** for Different CFTR Mutations

CFTR Mutant	Cell Line	Assay Type	EC50 (nM)	Reference
F508del	CFBE410-	YFP Halide Assay	3	[1]
F508del (low temp rescued)	HEK293	YFP Halide Assay	3.5 ± 0.2	[3]
G551D	HEK293	YFP Halide Assay	339	[1]
G551D	HEK293	Electrophysiology	181	[1]
G551D/F508del	Primary Bronchial Epithelial	TECC	159	[3]
G178R	HEK293	YFP Halide Assay	-	[3]
S549N	HEK293	YFP Halide Assay	-	[3]
R117H	HEK293	YFP Halide Assay	-	[3]
Wild-Type (WT)	HEK293	YFP Halide Assay	103.5	[3]
Wild-Type (WT)	Primary Human Bronchial Epithelial	TECC	88.0	[3]

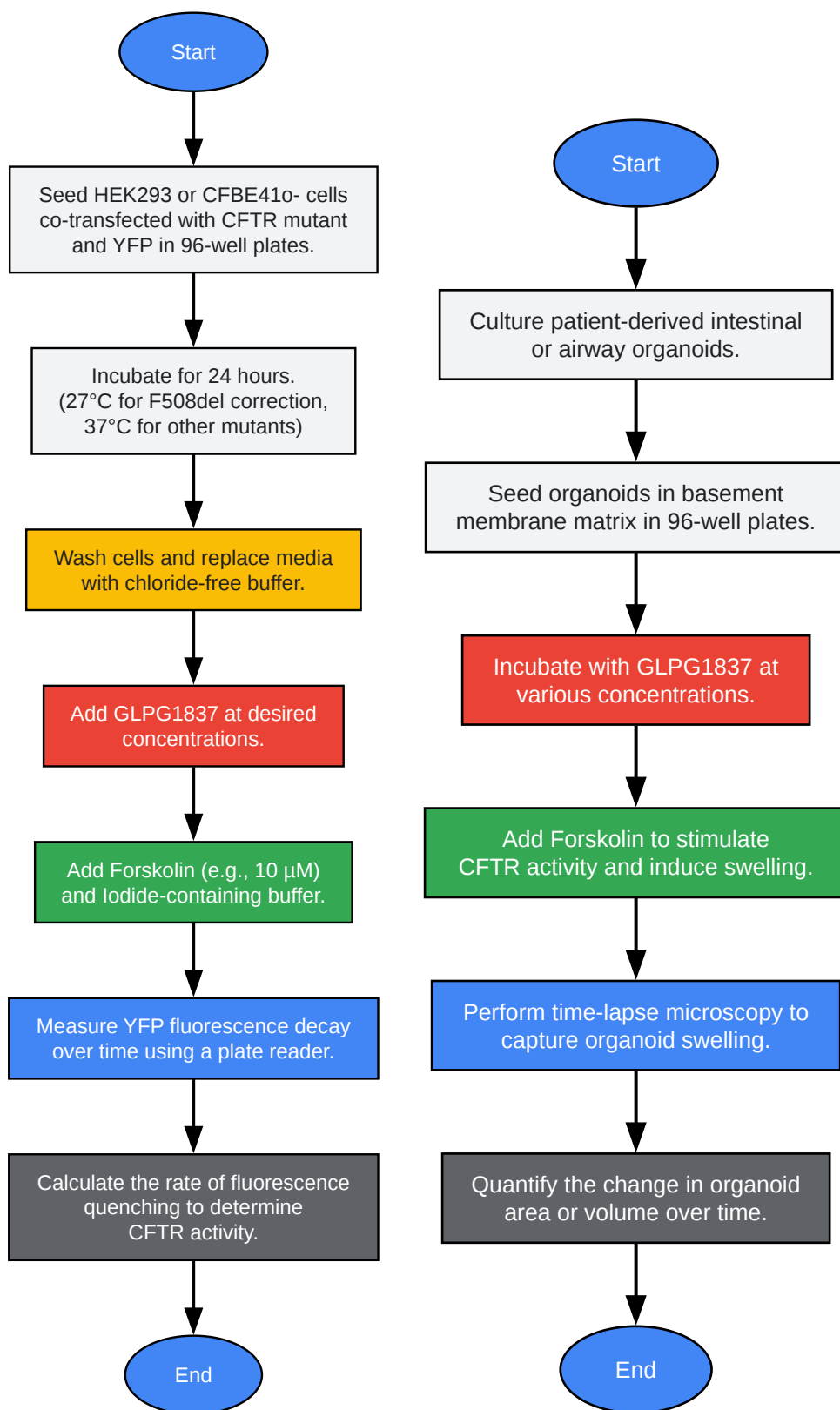
Table 2: Comparative Efficacy of **GLPG1837** vs. VX-770 (Ivacaftor)

CFTR Mutant	Assay Type	Efficacy of GLPG1837 (% of VX-770)	Reference
G178R	YFP Halide Assay	154%	[3]
S549N	YFP Halide Assay	137%	[3]
G551D	YFP Halide Assay	260%	[3]
R117H	YFP Halide Assay	120%	[3]
G551D/F508del	TECC	173%	[3]

Experimental Protocols

YFP-Halide Quenching Assay for CFTR Function

This assay measures CFTR-mediated halide transport by monitoring the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx.



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